Technical Support Center: Optimizing PU139 Dosage for In Vivo Studies

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Compound of Interest		
Compound Name:	PU139	
Cat. No.:	B1678330	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the panhistone acetyltransferase (HAT) inhibitor, **PU139**, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is PU139 and what is its mechanism of action?

A1: **PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It targets several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] By inhibiting these enzymes, **PU139** leads to a global decrease in histone acetylation (hypoacetylation), which in turn alters gene expression and can induce caspase-independent cell death in cancer cells.[2][4][5]

Q2: What is a recommended starting dosage and administration route for **PU139** in vivo?

A2: Based on published studies in a neuroblastoma xenograft model using NMRI:nu/nu mice, a dosage of 25 mg/kg administered via intraperitoneal (i.p.) injection is a recommended starting point.[1][5]

Q3: How should I prepare PU139 for in vivo administration?

A3: **PU139** can be solubilized in a vehicle of 10% Tween-80 in saline.[6] Another suggested formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45%







saline, which has been shown to achieve a solubility of at least 1 mg/mL.[1] It is crucial to ensure the compound is fully dissolved before administration.

Q4: What is a typical dosing schedule for PU139 in a xenograft model?

A4: In a neuroblastoma xenograft model, **PU139** has been administered on days 6 and 13 following the subcutaneous implantation of tumor fragments.[5] For combination therapy studies with doxorubicin, a schedule of administration on days 14 and 21 has been used.[1] The optimal dosing schedule will likely vary depending on the tumor model and the study's endpoint.

Q5: Has **PU139** been used in combination with other therapies?

A5: Yes, **PU139** has been shown to synergize with the chemotherapeutic agent doxorubicin in a neuroblastoma xenograft model.[1][5]

Q6: Are there any known toxicity or pharmacokinetic data for **PU139**?

A6: Detailed public information on the pharmacokinetics (PK) and toxicology of **PU139** is limited. The published in vivo study at 25 mg/kg in mice did not report overt toxicity.[5] However, it is essential for researchers to conduct their own dose-escalation and toxicity studies in their specific animal model to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Poor tumor growth inhibition	- Suboptimal dosage- Inadequate dosing frequency- Poor bioavailability- Tumor model resistance	- Perform a dose-response study to determine the optimal dose Adjust the dosing schedule (e.g., more frequent administration) Ensure proper formulation and administration of PU139 Consider using PU139 in combination with other agents.
Precipitation of PU139 during formulation	- Low solubility in the chosen vehicle- Incorrect preparation method	- Use the recommended vehicle of 10% Tween-80 in saline or the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation.[1][6]-Prepare the formulation fresh before each use and vortex or sonicate to ensure complete dissolution.
Observed toxicity or adverse events in animals	- Dosage is too high- Vehicle toxicity- Off-target effects	- Reduce the dosage of PU139 Conduct a vehicle- only control group to assess for any vehicle-related toxicity Closely monitor animals for signs of toxicity (e.g., weight loss, behavioral changes) and perform histopathological analysis of major organs.
Variability in experimental results	- Inconsistent tumor implantation- Inaccurate dosing- Animal health status	- Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment Ensure accurate and consistent dosing for all animals Use healthy,



age-matched animals for all experimental groups.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of PU139 against Various Histone Acetyltransferases

HAT Target	IC50 (μM)	
Gcn5	8.39	
PCAF	9.74	
СВР	2.49	
p300	5.35	
Data from MedchemExpress[1]		

Table 2: In Vivo Dosing Parameters for PU139 in a Neuroblastoma Xenograft Model

Parameter	Details
Animal Model	Male NMRI:nu/nu mice with subcutaneous SK- N-SH neuroblastoma xenografts
Dosage	25 mg/kg
Route of Administration	Intraperitoneal (i.p.)
Vehicle	10% Tween-80 in saline
Dosing Schedule	Days 6 and 13 post-tumor implantation (monotherapy) or days 14 and 21 (in combination with doxorubicin)
Data from Gajer et al., 2015[5] and ResearchGate[6]	

Experimental Protocols



Protocol 1: Preparation of PU139 for In Vivo Administration

- Weigh the required amount of PU139 powder in a sterile microcentrifuge tube.
- Prepare the vehicle solution consisting of 10% Tween-80 in sterile saline.
- Add the vehicle to the PU139 powder to achieve the desired final concentration (e.g., 2.5 mg/mL for a 10 mL/kg injection volume at a 25 mg/kg dose).
- Vortex the solution vigorously until the PU139 is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
- Visually inspect the solution to ensure there is no precipitate before drawing it into a syringe for injection.
- Prepare the formulation fresh before each administration.

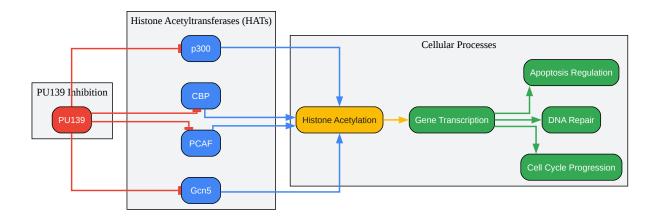
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

- · Cell Culture and Implantation:
 - Culture SK-N-SH neuroblastoma cells under standard conditions.
 - Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at the desired concentration.
 - Subcutaneously inject the cell suspension into the flank of 6-8 week old male NMRI:nu/nu mice.
- Tumor Growth Monitoring:
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Measure the tumor dimensions with calipers 2-3 times per week.
 - Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Animal Randomization and Treatment:



- Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, PU139 25 mg/kg).
- Administer PU139 or vehicle via intraperitoneal injection according to the planned dosing schedule (e.g., on days 6 and 13 post-implantation).
- Monitoring and Endpoint:
 - Monitor the body weight and general health of the animals throughout the study.
 - Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

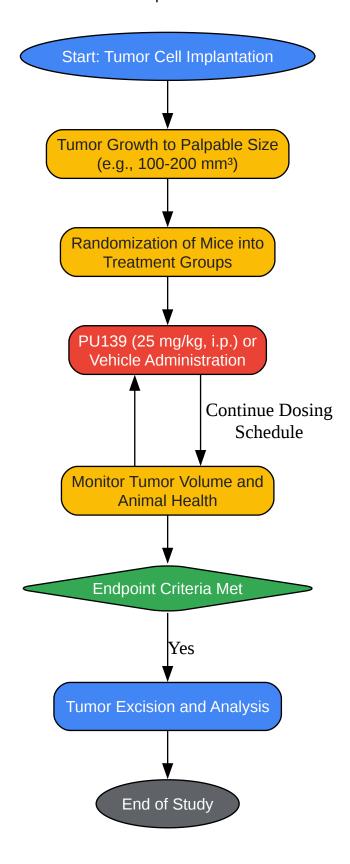
Visualizations



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Caption: Mechanism of action of **PU139** as a pan-HAT inhibitor.



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Caption: General experimental workflow for in vivo efficacy studies of PU139.

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